1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine

描述

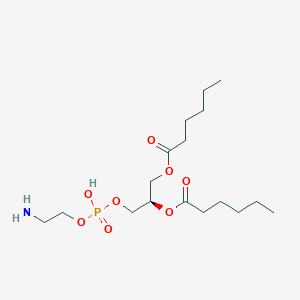

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine: is a synthetic phospholipid belonging to the class of phosphatidylethanolamines. These compounds are characterized by the presence of two fatty acid chains esterified to the glycerol backbone and a phosphoethanolamine head group. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes.

作用机制

Target of Action

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (PE(6:0/6:0)) is a type of phospholipid, a major component of cell membranes. It is known to interact with various targets within the cell, but its primary target is the central nervous system .

Mode of Action

They can form stable bilayers and vesicles, encapsulating and delivering drugs to specific targets within the body .

Biochemical Pathways

PE(6:0/6:0) is part of the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoethanolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages

生化分析

Biochemical Properties

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a substrate for phospholipase C isolated from Bacillus cereus as well as phospholipase A2 isolated from Agkistrodon halys blomhoffi and Naja naja atra snake venom . It interacts with these enzymes, which hydrolyze the phospholipid, leading to various biochemical reactions .

Cellular Effects

It is known that it plays a role as a surfactant and is commonly used in the generation of micelles, liposomes, and other types of artificial membranes. These structures can interact with cells and potentially influence cell function.

Molecular Mechanism

It is known to interact with enzymes such as phospholipase C and phospholipase A2 . These enzymes can hydrolyze the phospholipid, leading to changes in cell signaling and potentially influencing gene expression .

Temporal Effects in Laboratory Settings

It is known that it is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, which can have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the phospholipase C and phospholipase A2 pathways . These enzymes can hydrolyze the phospholipid, leading to changes in metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with hexanoic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The phosphorylation step can be carried out using phosphorus oxychloride (POCl3) or other phosphorylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions: 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The phosphoethanolamine head group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and carboxylic acids.

Reduction: Dihydro derivatives of the original compound.

Substitution: Various substituted phosphoethanolamine derivatives depending on the nucleophile used.

科学研究应用

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipid behavior and interactions in various environments.

Biology: Employed in the formation of liposomes and micelles for drug delivery and membrane protein studies.

Medicine: Utilized in the development of lipid-based drug delivery systems and as a component in artificial membranes for medical devices.

Industry: Applied in the formulation of cosmetics, food products, and other consumer goods that require stable emulsions and dispersions

相似化合物的比较

1,2-Dihexanoyl-sn-glycero-3-phosphocholine: Similar in structure but with a phosphocholine head group instead of phosphoethanolamine.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains longer oleoyl fatty acid chains, resulting in different physical properties and applications.

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains myristoyl fatty acid chains, leading to variations in membrane behavior and stability.

Uniqueness: 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid chain length and the presence of the phosphoethanolamine head group. These characteristics make it particularly useful for studying membrane dynamics and for applications requiring specific lipid interactions and behaviors .

生物活性

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is a phospholipid that has garnered attention in various areas of biological research due to its unique structural properties and biological activities. This article provides a detailed overview of the biological activity of DHPE, including its interactions with enzymes, antimicrobial properties, and potential therapeutic applications.

Structural Characteristics

DHPE is a synthetic phospholipid characterized by two hexanoyl chains attached to a glycerol backbone with a phosphoethanolamine head group. Its structure allows it to integrate into biological membranes, influencing membrane fluidity and functionality.

Enzymatic Interactions

Research indicates that DHPE is a substrate for various enzymes, particularly secreted phospholipases A2 (sPLA2). These enzymes play critical roles in lipid metabolism and signaling pathways.

Key Findings:

- Substrate Affinity : DHPE exhibits low substrate preference for hGIIE (human secreted phospholipase A2 Group IIE), showing the highest affinity but lowest turnover number compared to other phospholipids like diC6PC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) .

- Hydrolytic Activity : The hydrolytic activity of sPLA2 on DHPE contributes to the release of bioactive lipids that are involved in inflammatory responses .

Antimicrobial Activity

In addition to its enzymatic interactions, DHPE has been studied for its antimicrobial properties.

Antimicrobial Studies:

- Activity Against Bacteria : Complexes formed with DHPE have demonstrated enhanced antimicrobial activity compared to the ligand alone. This includes effectiveness against various bacterial strains, indicating potential applications in developing antimicrobial agents .

- Cytotoxicity : Studies have also shown that DHPE-containing complexes exhibit cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer), suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies highlight the biological relevance of DHPE in various contexts:

- Phospholipid Hydrolysis : A study examined the hydrolytic activity of sPLA2 on different phospholipids, including DHPE. The findings revealed that while DHPE is hydrolyzed by sPLA2, the efficiency varies significantly among different substrates, emphasizing the need for selective inhibitors in therapeutic applications .

- Anticancer Potential : Research has indicated that metal complexes derived from DHPE exhibit significant anticancer activity against multiple cell lines. For instance, certain complexes were found to be more effective than conventional chemotherapeutics like carboplatin .

- Mechanistic Insights : Investigations into the mechanisms of action for DHPE-related compounds have provided insights into their role in modulating inflammation and apoptosis in cancer cells, which may inform future therapeutic strategies .

Summary Table of Biological Activities

属性

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELYUHWUVHDSSU-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。